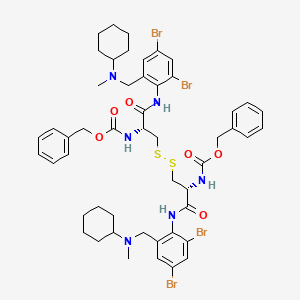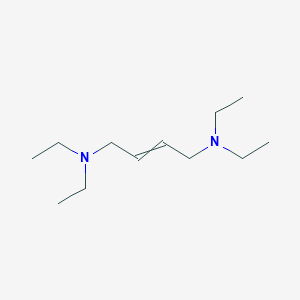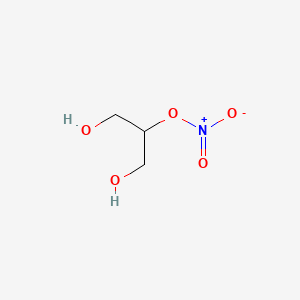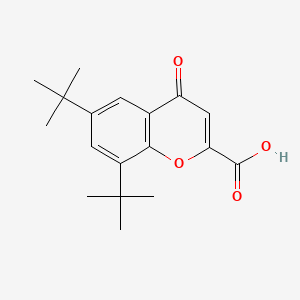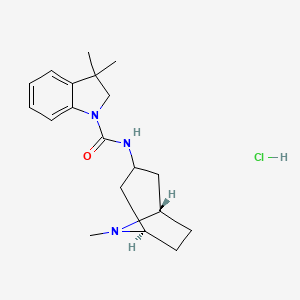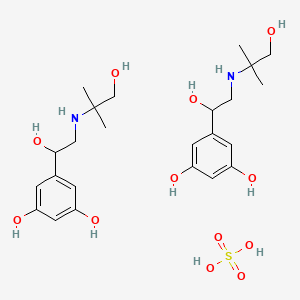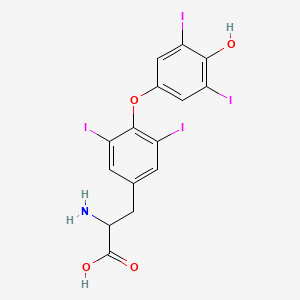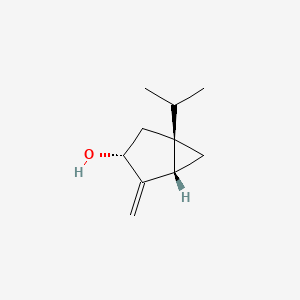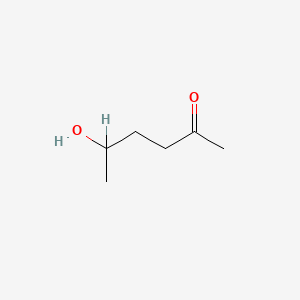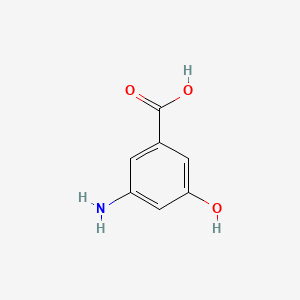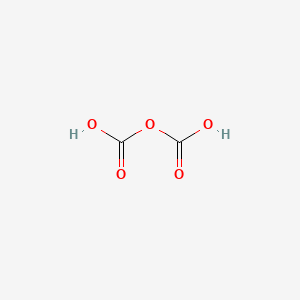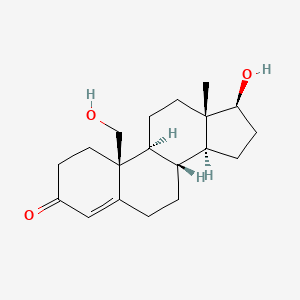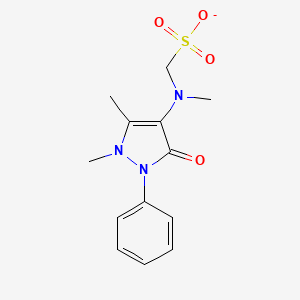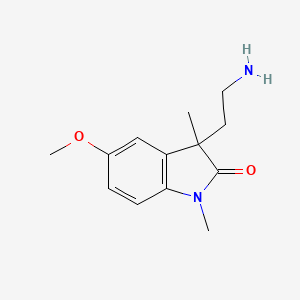
3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone is a member of indoles.
Applications De Recherche Scientifique
Synthesis and Evaluation for Dopamine Receptor Agonists
A series of beta-aminoethyl indolones, including compounds structurally related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated as peripheral prejunctional dopaminergic agonists. These compounds, tested in the isolated perfused rabbit ear artery, showed significant potency, with one compound having an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).
Antiplasmodial Activities and Synthesis
The antiplasmodial activity of indolone derivatives, related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, against Plasmodium falciparum has been studied. One such derivative displayed significant in vitro activity (IC50 = 49 nM) and selectivity, indicating potential for antimalarial applications (Najahi et al., 2014).
Anti-Epileptic Effects
New indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antiepileptic activity. Studies on albino Wistar rats demonstrated these compounds' ability to modulate biogenic amines concentrations in the brain, suggesting potential utility in treating epilepsy (Swathi & Sarangapani, 2017).
Antimicrobial Agent Development
Derivatives of Indole, similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antimicrobial potential. These studies indicate a potential for the development of new antimicrobial agents (Kalshetty et al., 2012).
Propriétés
Nom du produit |
3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5-methoxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6-7,14H2,1-3H3 |
Clé InChI |
XEEBADQXIMNBQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CCN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



